4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide, also known as TEBN, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. TEBN is a benzimidazole derivative that has shown promising results in scientific studies, particularly in the area of cancer research.
Wirkmechanismus
The mechanism of action of 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide involves the inhibition of the protein kinase B (AKT) signaling pathway. AKT is a key regulator of cell growth and survival, and its activation is often dysregulated in cancer cells. 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to inhibit AKT activation, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to have a low toxicity profile in vitro and in vivo. Studies have demonstrated that 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide does not have any significant effects on normal cell lines, indicating that it may be a promising candidate for cancer treatment with minimal side effects. Additionally, 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide is its low toxicity profile, which makes it a promising candidate for cancer treatment. Additionally, 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to have a high selectivity for cancer cells, meaning it can target cancer cells while leaving normal cells unharmed. However, one limitation of 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide and to determine its potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Finally, studies are needed to determine the efficacy of 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide in vivo, including in animal models of cancer.
Synthesemethoden
The synthesis of 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide involves the reaction of 3,4,5-triethoxybenzoic acid with 4-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with o-phenylenediamine to yield 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide. This synthesis method has been optimized to produce high yields of 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide with high purity.
Wissenschaftliche Forschungsanwendungen
4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been extensively researched for its potential applications in cancer treatment. Studies have shown that 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to have anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3,4,5-triethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O7/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20(24)30-22-19(21)13-7-9-15(10-8-13)23(25)26/h7-12H,4-6H2,1-3H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKSUACIVCKWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.